N-Methyl-N-formylhydrazine
Overview
Description
N-Methyl-N-formylhydrazine is a chemical compound with the molecular formula C2H6N2O. It is a toxic and mutagenic substance found as an active intermediate in the poison gyromitrin, which is present in the false morel mushroom (Gyromitra esculenta) . This compound is known for its inhibitory effects on human intestinal diamine oxidase .
Preparation Methods
N-Methyl-N-formylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of methylhydrazine with ethyl formate in ethanol under reflux conditions for six hours, yielding the compound with a 75% yield
Chemical Reactions Analysis
N-Methyl-N-formylhydrazine undergoes various chemical reactions, including oxidation and metabolism. During oxidation, it forms intermediates such as diazenium ions and radicals . Common reagents used in these reactions include rat liver microsomes, which facilitate the formation of formaldehyde and acetaldehyde as major products . These reactions are significant in understanding the compound’s carcinogenic properties.
Scientific Research Applications
N-Methyl-N-formylhydrazine has several scientific research applications. It is used as a non-competitive inhibitor of human intestinal diamine oxidase, making it valuable in studies related to histamine metabolism and intestinal diseases . Additionally, its toxic and mutagenic properties are of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis . The compound’s role in inhibiting diamine oxidase also makes it relevant in pharmacological research.
Mechanism of Action
The mechanism of action of N-Methyl-N-formylhydrazine involves its inhibitory effects on diamine oxidase. It acts as a non-competitive inhibitor, binding to the enzyme and preventing its normal function . During its metabolism, the compound undergoes oxidation to form diazenium ions and radicals, which are believed to play a role in its carcinogenic effects . These intermediates can cause DNA damage and contribute to the development of cancer.
Comparison with Similar Compounds
N-Methyl-N-formylhydrazine is similar to other hydrazine derivatives, such as hydrazine, methylhydrazine, and phenylhydrazine . its unique structure, with both a methyl and formyl group attached to the hydrazine moiety, gives it distinct properties. Unlike other hydrazine derivatives, this compound is specifically known for its role as an intermediate in the poison gyromitrin and its potent inhibitory effects on diamine oxidase .
Properties
IUPAC Name |
N-amino-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFOTOSOKJMMCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020840 | |
Record name | N-Methyl-N-formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-17-8 | |
Record name | Hydrazinecarboxaldehyde, 1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-formylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Formyl-N-methylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-formylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FORMYL-N-METHYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-METHYL-N-FORMYLHYDRAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.